molecular formula C11H20N4O B3791580 N-methyl-3-{methyl[(4-methyl-1H-imidazol-5-yl)methyl]amino}butanamide

N-methyl-3-{methyl[(4-methyl-1H-imidazol-5-yl)methyl]amino}butanamide

Cat. No.: B3791580
M. Wt: 224.30 g/mol
InChI Key: IBUUXFGCJKGPRM-UHFFFAOYSA-N
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Description

“N-methyl-3-{methyl[(4-methyl-1H-imidazol-5-yl)methyl]amino}butanamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole can be synthesized by various methods. One of the main industrial methods is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . The compound can also be synthesized on a laboratory scale by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions of imidazole derivatives are diverse due to the presence of two nitrogen atoms and the ability to show two equivalent tautomeric forms . The reactions can involve the nitrogen atoms, the hydrogen atom attached to the nitrogen, or the carbon atoms of the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. For example, 1-Methylimidazole, a related compound, is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of “N-methyl-3-{methyl[(4-methyl-1H-imidazol-5-yl)methyl]amino}butanamide” would depend on the specific compound. For instance, 1-Methylimidazole is labelled with the signal word “Danger” and has hazard statements H302, H312, H314 .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including “N-methyl-3-{methyl[(4-methyl-1H-imidazol-5-yl)methyl]amino}butanamide”, could be a promising direction for future research.

Properties

IUPAC Name

N-methyl-3-[methyl-[(5-methyl-1H-imidazol-4-yl)methyl]amino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-8(5-11(16)12-3)15(4)6-10-9(2)13-7-14-10/h7-8H,5-6H2,1-4H3,(H,12,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUUXFGCJKGPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN(C)C(C)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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